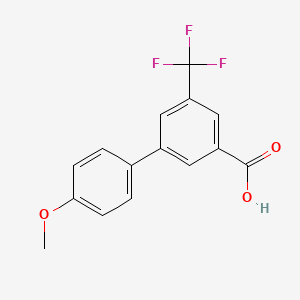![molecular formula C101H177N31O31 B594255 (4S)-5-amino-5-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-carboxy-1-hydroxybutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]pentanoic acid CAS No. 137348-21-1](/img/structure/B594255.png)
(4S)-5-amino-5-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-carboxy-1-hydroxybutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The epidermal growth factor receptor fragment is a part of the epidermal growth factor receptor, which is a transmembrane receptor with tyrosine kinase activity. This receptor plays a crucial role in the regulation of cellular processes such as multiplication, survival, differentiation, and metastasis . The epidermal growth factor receptor is part of the ErbB/HER family of receptor tyrosine kinases, which includes other members like ErbB2 (HER2/neu), ErbB3 (HER3), and ErbB4 (HER4) .
Preparation Methods
The preparation of epidermal growth factor receptor fragments involves several synthetic routes and reaction conditions. One common method is the expression of recombinant proteins in Escherichia coli. This involves cloning the gene encoding the epidermal growth factor receptor fragment into an expression vector, transforming the vector into E. coli, and inducing protein expression . The expressed protein is then purified using techniques such as affinity chromatography . Industrial production methods may involve large-scale fermentation and purification processes to obtain high yields of the protein .
Chemical Reactions Analysis
The epidermal growth factor receptor fragment undergoes various chemical reactions, including ligand binding, dimerization, and phosphorylation. Ligand binding to the receptor induces dimerization, which activates the receptor’s tyrosine kinase activity . This leads to the phosphorylation of specific tyrosine residues on the receptor, which in turn recruits proteins containing SH2 and PTB domains . Common reagents used in these reactions include epidermal growth factor, transforming growth factor alpha, and amphiregulin . The major products formed from these reactions are phosphorylated receptor fragments and activated signaling proteins .
Scientific Research Applications
The epidermal growth factor receptor fragment has numerous scientific research applications. In chemistry, it is used to study protein-ligand interactions and receptor activation mechanisms . In biology, it is used to investigate cellular signaling pathways and the role of receptor tyrosine kinases in cell growth and differentiation . In medicine, the epidermal growth factor receptor fragment is a target for cancer therapies, as its overexpression and activation are associated with various cancers . Monoclonal antibodies and small-molecule inhibitors targeting the epidermal growth factor receptor are used in cancer treatment . In industry, the receptor fragment is used in the development of diagnostic assays and therapeutic agents .
Mechanism of Action
The epidermal growth factor receptor fragment exerts its effects through ligand-induced dimerization and activation of its tyrosine kinase activity . Upon ligand binding, the receptor undergoes conformational changes that promote dimerization and activation of the kinase domains . This leads to the phosphorylation of specific tyrosine residues on the receptor, which serves as docking sites for proteins containing SH2 and PTB domains . These proteins initiate downstream signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide-3-kinase/protein kinase B pathway . These pathways regulate cellular processes such as proliferation, survival, and differentiation .
Comparison with Similar Compounds
The epidermal growth factor receptor fragment is similar to other receptor tyrosine kinases in the ErbB/HER family, such as ErbB2 (HER2/neu), ErbB3 (HER3), and ErbB4 (HER4) . it is unique in its ability to bind specific ligands and activate distinct signaling pathways . Unlike ErbB2, which has no identified ligand, the epidermal growth factor receptor can bind multiple ligands, including epidermal growth factor, transforming growth factor alpha, and amphiregulin . This diversity in ligand binding and signaling makes the epidermal growth factor receptor fragment a versatile and important target in scientific research and therapeutic development .
Properties
IUPAC Name |
(4S)-5-amino-5-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-carboxy-1-hydroxybutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C101H177N31O31/c1-48(2)41-63(89(152)124-64(42-49(3)4)88(151)121-62(99(162)163)23-17-37-112-101(109)110)122-81(144)53(11)114-85(148)60(27-31-72(104)135)120-90(153)67(45-73(105)136)126-94(157)70-25-19-39-131(70)97(160)54(12)115-84(147)59(29-33-76(140)141)116-74(137)46-113-83(146)68(47-133)127-95(158)71-26-20-40-132(71)98(161)79(55(13)134)129-92(155)66(44-51(7)8)125-93(156)69-24-18-38-130(69)80(106)57(28-32-75(138)139)117-96(159)78(52(9)10)128-91(154)65(43-50(5)6)123-87(150)61(30-34-77(142)143)119-86(149)58(22-16-36-111-100(107)108)118-82(145)56(103)21-14-15-35-102/h48-71,78-80,84,115,133-134,147H,14-47,102-103,106H2,1-13H3,(H2,104,135)(H2,105,136)(H,113,146)(H,114,148)(H,116,137)(H,117,159)(H,118,145)(H,119,149)(H,120,153)(H,121,151)(H,122,144)(H,123,150)(H,124,152)(H,125,156)(H,126,157)(H,127,158)(H,128,154)(H,129,155)(H,138,139)(H,140,141)(H,142,143)(H,162,163)(H4,107,108,111)(H4,109,110,112)/t53-,54-,55+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-,79-,80?,84?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJPCOVINFCVDG-VNDZUHHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(NC(C)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)O)NC(=O)C3CCCN3C(C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C([C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C101H177N31O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2321.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
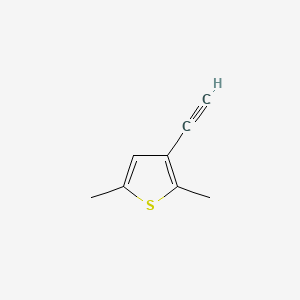
![N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide](/img/structure/B594175.png)
![7-Bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B594177.png)
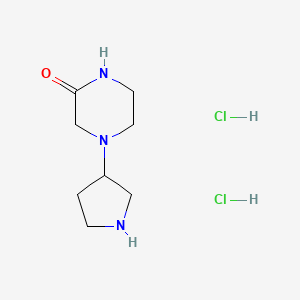

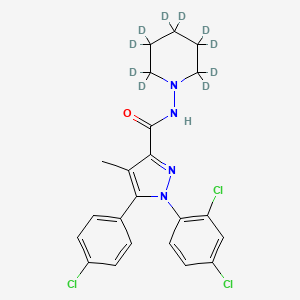
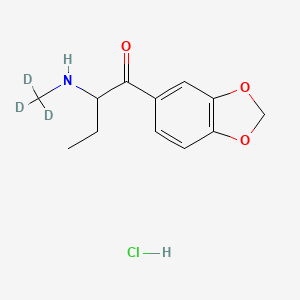
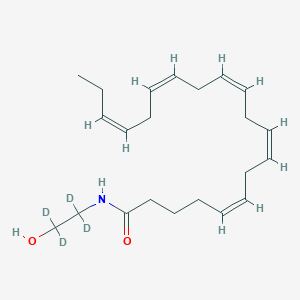
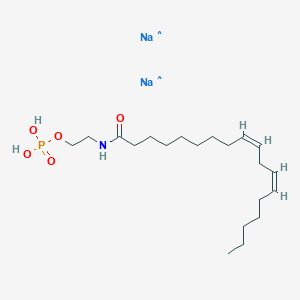
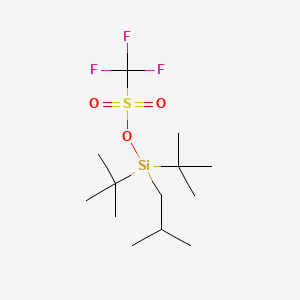
![tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B594195.png)
